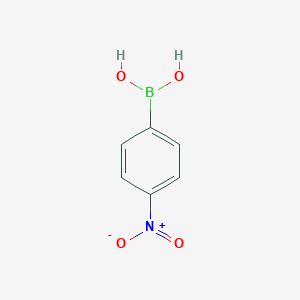
2-Fluoro-2-methylpropan-1-ol
Vue d'ensemble
Description
2-Fluoro-2-methylpropan-1-ol is a β-fluorinated alcohol used as a building block in the preparation of ethers, esters as well as in other organic synthesis . It has a CAS Number of 3109-99-7 and a molecular weight of 92.11 .
Synthesis Analysis
The synthesis of 2-Fluoro-2-methylpropan-1-ol involves the use of pyridine hydrofluoride in tert-butyl methyl ether at -20 - 20℃ for approximately 2.13 hours under an inert atmosphere . The reaction mixture is then quenched slowly with 16 g of aq. K2C03 (pH 8). The organic layer is separated, and the aqueous layer is washed again with MTBE. The organic layer is dried over Na2SO4, concentrated under vacuum at below 30C to yield 2-fluoro-2- methylpropan-1-ol as a colorless oil .Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropan-1-ol consists of a fluorine atom attached to a tertiary carbon atom, which is also attached to a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-2-methylpropan-1-ol are primarily its use as a building block in the preparation of ethers and esters . It can also be involved in oxidation reactions .Applications De Recherche Scientifique
Biofuel Production
2-Fluoro-2-methylpropan-1-ol, also known as 2-methylpropan-1-ol, is being studied for its potential in biofuel production. Bastian et al. (2011) explored the conversion of glucose to isobutanol, a biofuel candidate, in Escherichia coli. Their work focused on overcoming cofactor imbalances to achieve anaerobic isobutanol production at a high yield, marking a significant step in biofuel commercialization (Bastian et al., 2011).
Chemical Reactions
Yangjeh and Gholami (2003) investigated the reaction kinetics of 1-fluoro-2, 4-dinitrobenzene with piperidine in solutions of alcohols, including 2-methylpropan-2-ol. Their research contributes to understanding the polarity and reactivity in such reactions, which is essential for developing new synthetic pathways in chemistry (Yangjeh & Gholami, 2003).
Fluorination Studies
Burdon et al. (1977) conducted a study on the fluorination of 2-methylpropane, leading to the production of a variety of fluorinated compounds. This research is crucial for understanding the fluorination processes of hydrocarbons, which has implications in materials science and chemical synthesis (Burdon et al., 1977).
Medical Chemistry
Pero et al. (1977) synthesized and studied the effects of various esters of 3-fluoropropan-2-one, including their structure-activity relationships in mice. These findings have implications in medicinal chemistry, particularly in understanding the toxicity and potential therapeutic applications of fluorinated compounds (Pero et al., 1977).
HIV-1 Transmission Prevention
Sawada et al. (1998) explored the use of fluoroalkylated 2-acrylamido-2-methylpropanesulfonic acid oligomers in gels as potential inhibitors of HIV-1 replication. This research holds promise for developing new methods to prevent HIV-1 transmission (Sawada et al., 1998).
Radiosynthesis in PET Tracers
Rotteveel et al. (2017) investigated the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for use in positron emission tomography (PET) tracers. This research is significant in the field of nuclear medicine, particularly in improving the tools available for diagnostic imaging (Rotteveel et al., 2017).
Thermodynamic Studies
Connett (1972) measured equilibrium constants for the dehydrogenation of 2-methylpropan-1-ol, contributing valuable data to the field of chemical thermodynamics. This kind of research aids in understanding the fundamental properties of chemical reactions (Connett, 1972).
Safety And Hazards
2-Fluoro-2-methylpropan-1-ol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Propriétés
IUPAC Name |
2-fluoro-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNMKWCOYVVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456030 | |
| Record name | 2-Fluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropan-1-ol | |
CAS RN |
3109-99-7 | |
| Record name | 2-Fluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



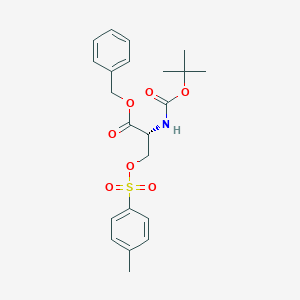
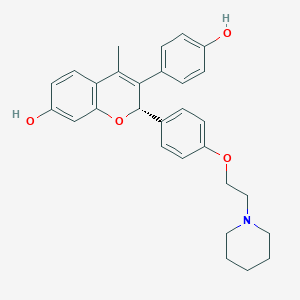

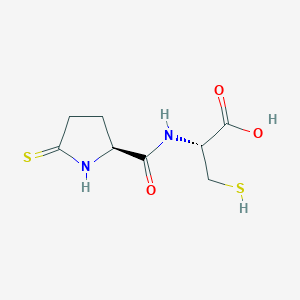
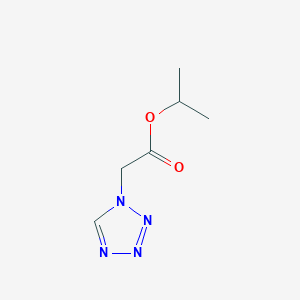
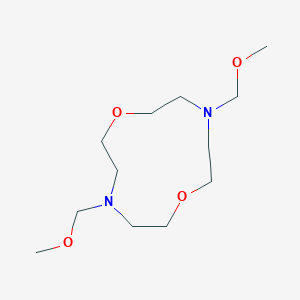
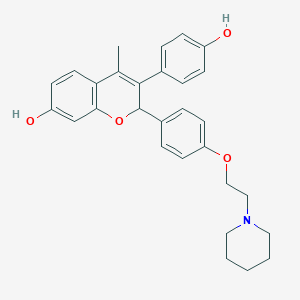

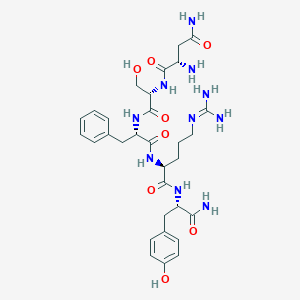
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)


